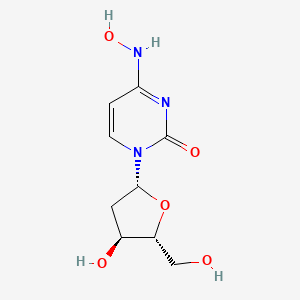
Uridine, 2'-dehydroxy-, 4-oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uridine, 2’-dehydroxy-, 4-oxime is a modified nucleoside derivative It is structurally related to uridine, a naturally occurring nucleoside that plays a crucial role in various biological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of uridine, 2’-dehydroxy-, 4-oxime typically involves the modification of uridine through a series of chemical reactions. One common method includes the protection of the hydroxyl groups of uridine, followed by selective dehydroxylation at the 2’ position. The oxime group is then introduced at the 4 position using hydroxylamine under controlled conditions .
Industrial Production Methods
Industrial production of uridine, 2’-dehydroxy-, 4-oxime may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and streamlined purification processes to ensure the compound’s purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
Uridine, 2’-dehydroxy-, 4-oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile derivatives.
Reduction: Reduction of the oxime group can yield amine derivatives.
Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include nitrile derivatives, amine derivatives, and various substituted uridine derivatives, each with distinct chemical and biological properties .
Aplicaciones Científicas De Investigación
Uridine, 2’-dehydroxy-, 4-oxime has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: It serves as a probe to study nucleoside metabolism and its role in cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: It is used in the development of novel pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds
Mecanismo De Acción
The mechanism of action of uridine, 2’-dehydroxy-, 4-oxime involves its incorporation into nucleic acids, where it can interfere with normal nucleoside metabolism. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific enzymes and pathways involved in nucleoside synthesis and metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Uridine: The parent compound, which lacks the modifications at the 2’ and 4 positions.
Cytidine: Another nucleoside with similar structural features but different biological activities.
Thymidine: A nucleoside involved in DNA synthesis with distinct chemical properties.
Uniqueness
Uridine, 2’-dehydroxy-, 4-oxime is unique due to its specific modifications, which confer enhanced stability and distinct biological activities compared to its parent compound and other nucleosides. These modifications allow it to be used in specialized applications, such as targeted antiviral and anticancer therapies
Propiedades
Número CAS |
1867-16-9 |
|---|---|
Fórmula molecular |
C9H13N3O5 |
Peso molecular |
243.22 g/mol |
Nombre IUPAC |
4-(hydroxyamino)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O5/c13-4-6-5(14)3-8(17-6)12-2-1-7(11-16)10-9(12)15/h1-2,5-6,8,13-14,16H,3-4H2,(H,10,11,15)/t5-,6+,8+/m0/s1 |
Clave InChI |
GBQJWVYHPHFGFH-SHYZEUOFSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NO)CO)O |
SMILES canónico |
C1C(C(OC1N2C=CC(=NC2=O)NO)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyl-3-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B12925834.png)
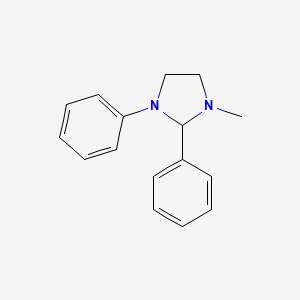
![2,6-difluoro-N-[5-[4-methyl-1-(1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide](/img/structure/B12925859.png)
![2-[4-(Difluoromethoxy)phenyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12925866.png)


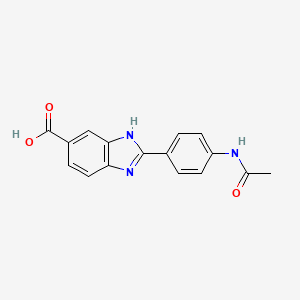


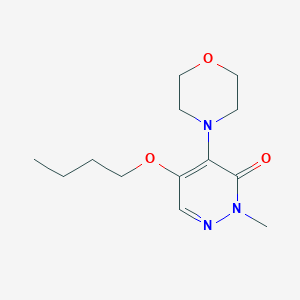

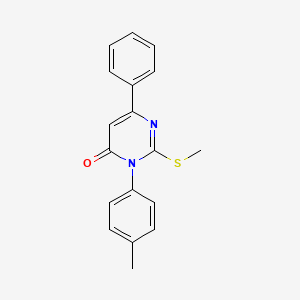
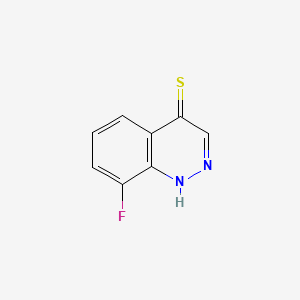
![(E)-N-[4-(4,6-Dichloropyrimidin-2-yl)phenyl]-1-phenylmethanimine](/img/structure/B12925940.png)
